

Comprehensive Structural and Functional Analysis of Perfragilin A

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Compound of Interest

Compound Name: *Perfragilin A*
CAS No.: 129722-94-7
Cat. No.: B153790

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Content Type: Technical Monograph Subject: Chemical Structure, Isolation, and Pharmacophore Analysis of **Perfragilin A**

Executive Summary

Perfragilin A (C₁₁H₁₀N₂O₃S) is a specialized secondary metabolite belonging to the isoquinolinequinone class. Originally isolated from the marine bryozoan *Membranipora perfragilis* (collected in South Australia), it represents a distinct chemical scaffold characterized by a trione system and a rare thiomethyl ether functionality. Its primary significance in drug development lies in its cytotoxic properties, particularly against leukemia cell lines (e.g., P388), mediated by its quinone redox core.

Chemical Structure & Molecular Architecture

Core Scaffold Analysis

Perfragilin A deviates from the standard isoquinoline alkaloid template by incorporating a quinone oxidation state at positions 5 and 8, and a lactam-like carbonyl at position 3, effectively making it an isoquinoline-3,5,8-trione.

- Systematic Name (IUPAC): 7-amino-2-methyl-6-(methylsulfanyl)isoquinoline-3,5,8(2H)-trione[1]
- Molecular Formula: C₁₁H₁₀N₂O₃S
- Molecular Weight: 250.28 g/mol [1]

Functional Group Topology

The molecule's reactivity and biological interaction profile are defined by three critical structural domains:

- The Quinone Core (C5, C8): This p-quinone moiety is the electrophilic center, capable of undergoing redox cycling. This is the primary driver of its cytotoxicity, facilitating the generation of Reactive Oxygen Species (ROS) or covalent modification of biomolecules via Michael addition.
- The Thiomethyl Ether (C6-SMe): An uncommon substituent in marine alkaloids, this group modulates the lipophilicity and electronic density of the quinone ring, potentially influencing the redox potential.
- The Amino Group (C7-NH₂): Positioned adjacent to the quinone carbonyls and the sulfur atom, this group acts as an electron donor, stabilizing the quinone system through resonance (push-pull electronic effect).

Physicochemical Data Profile

Property	Value	Context
Monoisotopic Mass	250.0412 Da	Confirmed by HRMS
Topological Polar Surface Area	106 Å ²	Indicates moderate polarity; cell permeable
H-Bond Donors	1	(Primary amine)
H-Bond Acceptors	4	(3 Carbonyls + 1 Thioether)
Crystal System	Triclinic	Space group P-1
UV Absorption	234, 268, 350 nm	Characteristic of aminoquinones

Isolation and Characterization Protocol

The extraction of **Perfragilin A** requires a rigorous protocol to prevent degradation of the quinone moiety. The following workflow is based on the original isolation methodologies established by Choi et al. (1993).

Experimental Workflow (Self-Validating Protocol)

Step 1: Biological Material Preparation

- Source: *Membranipora perfragilis* (Bryozoan).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Preservation: Freeze immediately after collection to prevent enzymatic degradation.

Step 2: Solvent Extraction

- Solvent: Methanol (MeOH) or Dichloromethane (DCM).
- Procedure: Exhaustive extraction of the lyophilized organism.
- Validation: Monitor crude extract via TLC for characteristic colored quinone spots (often red/purple/orange).

Step 3: Partitioning

- Solvent System: Partition the crude residue between water and DCM.
- Rationale: **Perfragilin A** is moderately lipophilic and will migrate to the organic (DCM) phase, separating it from polar salts and proteins.

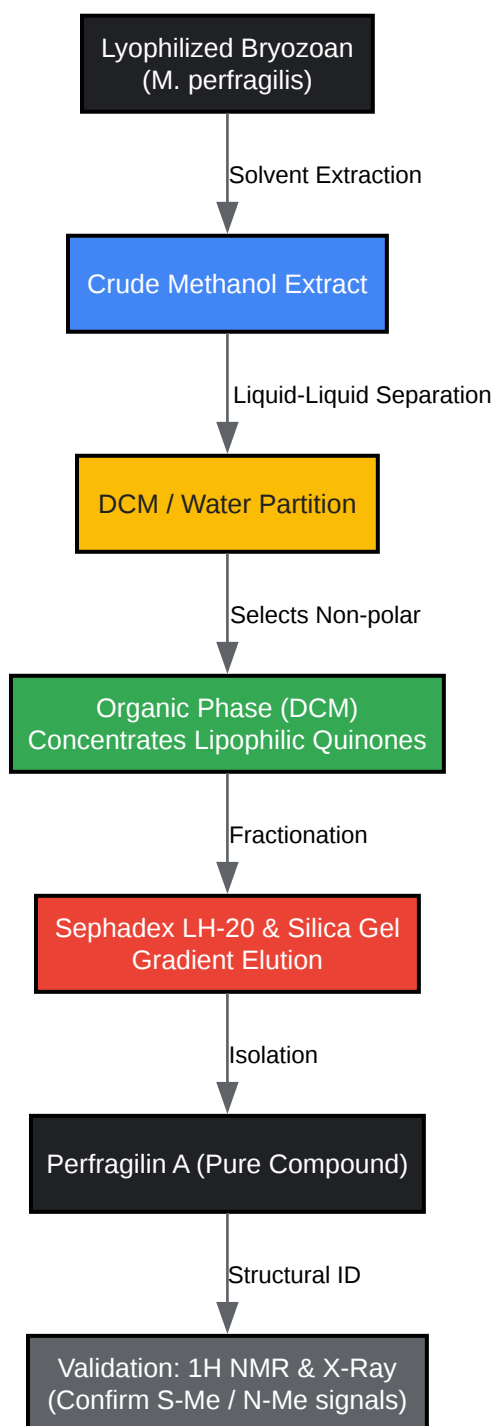
Step 4: Chromatographic Purification

- Stationary Phase: Sephadex LH-20 (Size exclusion/Adsorption) followed by Silica Gel.
- Elution Gradient: DCM:MeOH gradient.
- Observation: **Perfragilin A** elutes as a distinct colored band.

Step 5: Structural Confirmation

- NMR: ^1H NMR shows a characteristic N-methyl singlet (~ 3.4 ppm) and S-methyl singlet (~ 2.4 ppm).
- X-Ray Crystallography: Required for absolute configuration and confirming the position of the SMe vs NH_2 groups.

Visualization of Isolation Logic



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Figure 1: Logical flow of the isolation protocol for **Perfragilin A**, highlighting the critical partitioning step that separates the target isoquinolinequinone from polar marine contaminants.

Structure-Activity Relationship (SAR) & Mechanism

The pharmacological potential of **Perfragilin A** is inextricably linked to its electronic structure.

The Quinone "Warhead"

The 5,8-dione system is a classic pharmacophore for cytotoxicity.

- Mechanism 1 (Redox Cycling): The quinone can accept a single electron to form a semiquinone radical. This unstable species transfers the electron to molecular oxygen, generating superoxide anions ($O_2^{\cdot-}$). This leads to oxidative stress and DNA damage.
- Mechanism 2 (Alkylation): Although the 6 and 7 positions are substituted, the quinone core renders the molecule electrophilic. In similar isoquinolinequinones, this allows for the alkylation of DNA or essential enzymes (e.g., topoisomerases), inhibiting cell replication.

The Role of Substituents

- S-Methyl (C6): The sulfur atom provides a "soft" electronic character. In many marine drugs, sulfur incorporation enhances metabolic stability or specificity towards thiol-containing enzymes.
- Amino (C7): The amino group donates electron density into the quinone ring. This lowers the redox potential, potentially making the molecule less prone to indiscriminate reduction (toxicity) while maintaining specific activity against cancer cells (e.g., P388 leukemia).

Biological Pathway Visualization[4]



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Figure 2: Mechanistic map connecting **Perfragilin A**'s structural features to its cytotoxic phenotype against leukemia cells.

References

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